1-Isocyano-4-(trifluoromethoxy)benzene

Lipophilicity Partition coefficient Drug design

1-Isocyano-4-(trifluoromethoxy)benzene is an aromatic isocyanide compound featuring a para-trifluoromethoxy (-OCF₃) substituent on the phenyl ring, with molecular formula C₈H₄F₃NO and exact mass 187.024 g/mol. The compound serves as a specialized building block in organic synthesis, particularly in isocyanide-based multicomponent reactions (IMCRs) such as Ugi and Passerini reactions, where the isocyano group participates in nucleophilic additions and cycloadditions.

Molecular Formula C8H4F3NO
Molecular Weight 187.12 g/mol
CAS No. 463946-40-9
Cat. No. B7809325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isocyano-4-(trifluoromethoxy)benzene
CAS463946-40-9
Molecular FormulaC8H4F3NO
Molecular Weight187.12 g/mol
Structural Identifiers
SMILES[C-]#[N+]C1=CC=C(C=C1)OC(F)(F)F
InChIInChI=1S/C8H4F3NO/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5H
InChIKeyLAQRZKIFJUVURC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isocyano-4-(trifluoromethoxy)benzene (CAS 463946-40-9): Structure and Core Utility Profile for Procurement Decisions


1-Isocyano-4-(trifluoromethoxy)benzene is an aromatic isocyanide compound featuring a para-trifluoromethoxy (-OCF₃) substituent on the phenyl ring, with molecular formula C₈H₄F₃NO and exact mass 187.024 g/mol [1]. The compound serves as a specialized building block in organic synthesis, particularly in isocyanide-based multicomponent reactions (IMCRs) such as Ugi and Passerini reactions, where the isocyano group participates in nucleophilic additions and cycloadditions [2]. The electron-withdrawing -OCF₃ group enhances the electrophilic character of the isocyanide functionality, providing a distinct reactivity profile compared to unsubstituted or alkyl-substituted aryl isocyanides [2]. The compound is typically handled under inert atmosphere and stored at 2–8°C due to the sensitivity of the isocyano group [2].

Why Aryl Isocyanide Analogs Cannot Be Interchanged: Differential Electronic and Lipophilic Properties of 1-Isocyano-4-(trifluoromethoxy)benzene


Aromatic isocyanides with varying para-substituents exhibit substantially different physicochemical properties, particularly in lipophilicity (logP) and electronic character, which directly impact their behavior in both synthetic and biological applications. Direct substitution of 1-isocyano-4-(trifluoromethoxy)benzene with a non-fluorinated analog such as 4-methoxyphenyl isocyanide would introduce a 1.5-unit reduction in logP (from 2.37 to 0.86) [1], fundamentally altering the compound's partitioning behavior, membrane permeability, and retention characteristics in chromatographic separations [2]. Furthermore, the electron-withdrawing trifluoromethoxy group reduces the electron density on the isocyanide carbon compared to electron-donating substituents, resulting in distinct reactivity profiles in metal-catalyzed reactions and nucleophilic additions [3]. This differential electronic environment also influences the adsorption behavior of the isocyanide moiety on metal surfaces, with significant implications for materials science and catalysis applications [3]. For procurement decisions involving structure-activity relationship (SAR) studies, IMCR library construction, or metal coordination chemistry, these quantifiable differences render generic substitution scientifically invalid.

Quantitative Differentiation of 1-Isocyano-4-(trifluoromethoxy)benzene Against Closest Analogs: LogP, PSA, and Mass Properties


Lipophilicity (logP) Comparison: 1-Isocyano-4-(trifluoromethoxy)benzene vs. 4-Methoxyphenyl Isocyanide

1-Isocyano-4-(trifluoromethoxy)benzene exhibits a computed logP value of 2.37, compared to 0.86 for the non-fluorinated analog 4-methoxyphenyl isocyanide (CAS 10349-38-9), representing a 1.51-unit increase in lipophilicity [1][2]. The trifluoromethoxy group confers substantially enhanced hydrophobic character relative to the methoxy-substituted comparator, while the topological polar surface area (tPSA) remains comparable (9.23 Ų vs. 13.6 Ų for the target compound) [1][3].

Lipophilicity Partition coefficient Drug design

Hydrogen Bond Acceptor Capacity: -OCF₃ vs. -OCH₃ Substituent Effect

1-Isocyano-4-(trifluoromethoxy)benzene contains five hydrogen bond acceptor atoms (three fluorine atoms of the -OCF₃ group, plus the oxygen and the isocyanide nitrogen), compared to two hydrogen bond acceptors for 4-methoxyphenyl isocyanide (the methoxy oxygen and isocyanide nitrogen) [1][2]. The trifluoromethoxy group provides three fluorine atoms capable of engaging in weak C–F···H interactions and halogen bonding, whereas the methoxy group offers no fluorine-mediated interactions [3]. The hydrogen bond donor count is zero for both compounds [1][2].

Hydrogen bonding Molecular recognition Pharmacophore design

Molecular Mass and Heavy Atom Composition: Distinction from Isocyanate and Methoxy Analogs

1-Isocyano-4-(trifluoromethoxy)benzene (isocyanide) has an exact mass of 187.024 g/mol (MW 187.12 g/mol) and contains 13 heavy atoms [1]. This distinguishes it from the structurally similar isocyanate analog 4-(trifluoromethoxy)phenyl isocyanate (CAS 35037-73-1), which contains an additional oxygen atom resulting in exact mass 203.019 g/mol (MW 203.12 g/mol) and 14 heavy atoms . The mass difference of +16 Da (one oxygen atom) and distinct fragmentation patterns in mass spectrometry provide unambiguous analytical differentiation [2]. Additionally, the target compound has 1 rotatable bond versus 2 rotatable bonds for the isocyanate analog [1].

Mass spectrometry Quality control Analytical characterization

Aromatic Isocyanide Class-Level Evidence: Antibacterial and Antifungal Potential

As a member of the aryl isocyanide class, 1-isocyano-4-(trifluoromethoxy)benzene shares the documented antimicrobial activity profile characteristic of this chemical family. Isocyanide compounds have demonstrated potent antibacterial, antifungal, antimalarial, and antitumoral activities across multiple independent studies [1][2]. Notably, a focused monoisonitrile library screening revealed a potent S. aureus growth inhibitor with a distinct mode of action compared to previously described isonitrile antibiotics . The isocyanide functionality serves as a metal-coordinating warhead that can covalently target essential metabolic enzymes in bacterial pathogens [1]. While no direct MIC data are available for the specific target compound against named comparators, the class-level evidence supports its utility as a building block for developing next-generation antimicrobial agents via isocyanide-based multicomponent reactions [2].

Antibacterial Antifungal Antimicrobial resistance

Lipophilic Efficiency Assessment: -OCF₃ as a Favorable Modification in Drug Discovery

The trifluoromethoxy (-OCF₃) group is recognized as a privileged substituent in medicinal chemistry, offering a favorable balance between lipophilicity enhancement and metabolic stability [1]. Comparative studies on chalcone derivatives demonstrated that compounds bearing trifluoromethoxy substituents exhibited superior antimicrobial activity relative to their trifluoromethyl (-CF₃) counterparts [2][3]. Specifically, among 20 fluorinated chalcones evaluated for antibacterial and antifungal activities, the trifluoromethoxy-substituted series (B1-B10) demonstrated enhanced potency compared to the trifluoromethyl-substituted series (A1-A10) across multiple pathogenic strains [2][3]. This class-level pattern supports the rationale for selecting the -OCF₃-substituted isocyanide building block over -CF₃-substituted analogs when designing biologically active molecular libraries.

Drug design Lipophilic efficiency Structure-activity relationship

Priority Application Scenarios for 1-Isocyano-4-(trifluoromethoxy)benzene Based on Quantified Differentiation Evidence


Construction of Fluorinated Compound Libraries via Isocyanide-Based Multicomponent Reactions (IMCRs)

Procurement for Ugi and Passerini multicomponent reaction libraries where the trifluoromethoxy substituent is required to achieve target logP (2.37) and hydrogen bond acceptor (5) profiles [1]. The electron-withdrawing character of the -OCF₃ group enhances the electrophilicity of the isocyanide carbon, facilitating nucleophilic additions and cycloadditions with distinct regioselectivity compared to electron-rich aryl isocyanides [1][2]. The compound's utility in IMCRs enables rapid construction of diverse heterocyclic scaffolds for medicinal chemistry and chemical biology applications [2].

Structure-Activity Relationship (SAR) Studies Requiring Controlled Lipophilicity Modulation

Procurement for SAR campaigns investigating the impact of the -OCF₃ substituent on biological activity, where the 1.51-unit logP difference (2.37 vs. 0.86) relative to 4-methoxyphenyl isocyanide provides a controlled lipophilicity variable [1][2]. The trifluoromethoxy group's unique electronic properties (strong electron-withdrawing effect) combined with enhanced lipophilicity make this compound an essential comparator in medicinal chemistry optimization programs [3].

Metal Coordination Chemistry and Catalysis with Fluorinated Aryl Isocyanide Ligands

Procurement for transition metal catalysis studies where the electronic influence of the strongly electron-withdrawing trifluoromethoxy group on isocyanide σ-donor/π-acid character is under investigation [1]. Aryl isocyanides featuring electron-withdrawing substituents display distinct electronic influences on transition metal centers compared to alkyl-substituted or electron-rich aryl isocyanides [1]. The compound can serve as a ligand in metal-catalyzed reactions, with applications in organometallic chemistry and materials science [2].

Synthesis of Bioactive Molecules Targeting Antimicrobial Resistance

Procurement for antimicrobial discovery programs leveraging the documented antibacterial and antifungal activity of the aryl isocyanide class [1][2]. Isocyanides have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens through covalent targeting of essential metabolic enzymes [1][3]. The -OCF₃ group's favorable lipophilic efficiency profile may confer additional advantages in optimizing antimicrobial candidates derived from isocyanide building blocks [2].

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